

Application Notes and Protocols: Determining the Anti-Cancer Activity of AVJ16

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Compound of Interest

Compound Name: AVJ16

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Introduction

AVJ16 is a novel small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in numerous cancers and is associated with poor clinical outcomes.[3] By binding to the KH34 di-domain of IGF2BP1 with a dissociation constant (Kd) of 1.4 μ M, **AVJ16** disrupts the binding of IGF2BP1 to its target mRNAs, leading to the downregulation of several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[1][3][4] This targeted action results in the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis, making **AVJ16** a promising candidate for targeted cancer therapy.[1][3][4]

These application notes provide a summary of the inhibitory effects of **AVJ16** on various cancer cell lines and detailed protocols for assessing its activity.

Data Presentation: IC50 and Inhibitory Concentrations of AVJ16

The inhibitory activity of **AVJ16** has been evaluated in several cancer cell lines, demonstrating a selective effect on cells expressing IGF2BP1. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) and other effective concentrations of **AVJ16**.

Table 1: IC50 Value of **AVJ16** in a Wound Healing (Migration) Assay

Cell Line	Cancer Type	IGF2BP1 Expression	Assay	IC50 (μM)
H1299	Lung Carcinoma	Positive	Wound Healing	0.7

Table 2: Observed Inhibitory Effects of **AVJ16** on Cell Proliferation and Colony Formation

Cell Line	Cancer Type	IGF2BP1 Expression	Assay	Concentration (μM)	Observed Effect
H1299	Lung Carcinoma	Positive	Proliferation	1.25	Significant inhibition of cell growth
H1299	Lung Carcinoma	Positive	Proliferation	5	Significant inhibition of cell growth
H1299	Lung Carcinoma	Positive	Colony Formation	4	>40% reduction in colony formation
LKR-M-FI	Lung Adenocarcinoma (murine)	Positive (transfected)	Proliferation	Dose-dependent	Inhibition of proliferation
LKR-M-FI	Lung Adenocarcinoma (murine)	Positive (transfected)	Colony Formation	4	Significant inhibition of colony formation
LKR-M-GFP	Lung Adenocarcinoma (murine)	Negative (control)	Proliferation	Not specified	No significant effect
LKR-M-GFP	Lung Adenocarcinoma (murine)	Negative (control)	Colony Formation	4	No significant effect
HCT116	Colorectal Carcinoma	Positive	Proliferation	Dose-dependent	Significant decrease in proliferation
RKO	Colorectal Carcinoma	Negative	Proliferation	Dose-dependent	No significant effect
SW480	Colorectal Carcinoma	Positive	Apoptosis	Dose-dependent	Induction of apoptosis

Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Real-Time Cell Proliferation Assay (IncuCyte® System)

This protocol describes the use of a live-cell imaging and analysis system to monitor the effect of **AVJ16** on cancer cell proliferation in real-time.

Materials:

- IGF2BP1-positive cancer cell lines (e.g., H1299, HCT116)
- IGF2BP1-negative cancer cell lines (e.g., RKO)
- Complete cell culture medium
- 96-well flat-bottom tissue culture plates
- **AVJ16** stock solution (in DMSO)
- Vehicle control (DMSO)
- IncuCyte® Live-Cell Analysis System or similar instrument

Procedure:

- Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment (typically 1,000-5,000 cells per well in 100 µL of complete medium). c. Allow the cells to adhere and stabilize for 18-24 hours in a cell culture incubator.
- Compound Preparation and Treatment: a. Prepare a serial dilution of **AVJ16** in complete cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. b. Prepare a vehicle control (DMSO) at the same final concentration as the highest **AVJ16** concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared **AVJ16** dilutions or vehicle control to the respective wells.

- Live-Cell Imaging and Analysis: a. Place the 96-well plate into the IncuCyte® system. b. Set up the imaging schedule to acquire phase-contrast images every 2-4 hours for a total of 72-96 hours. c. Use the IncuCyte® software to analyze the images and determine the percent confluence in each well over time.
- Data Analysis: a. Export the confluence data for each time point. b. For each concentration of **AVJ16**, calculate the percent inhibition of proliferation relative to the vehicle control at a specific time point (e.g., 72 hours). c. Plot the percent inhibition against the logarithm of the **AVJ16** concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response - variable slope) to fit the data and calculate the IC50 value.

Protocol 2: Determination of IC50 using a Wound Healing (Migration) Assay (IncuCyte® System)

This protocol is used to assess the effect of **AVJ16** on cancer cell migration.

Materials:

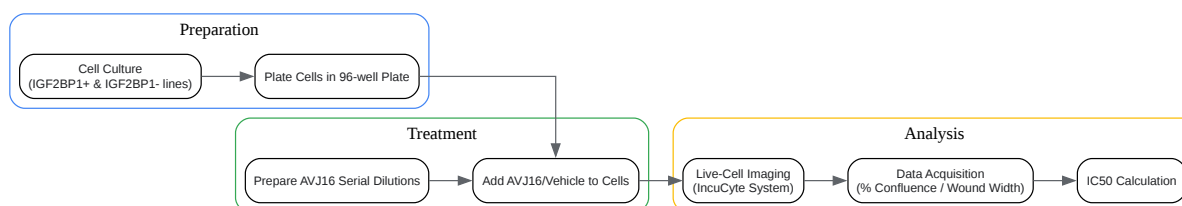
- IGF2BP1-positive cancer cell line (e.g., H1299)
- Complete cell culture medium
- 96-well ImageLock plates (or similar)
- IncuCyte® WoundMaker
- **AVJ16** stock solution (in DMSO)
- Vehicle control (DMSO)
- IncuCyte® Live-Cell Analysis System or similar instrument

Procedure:

- Cell Seeding: a. Seed the cancer cells into a 96-well ImageLock plate at a density that will form a confluent monolayer within 24 hours.

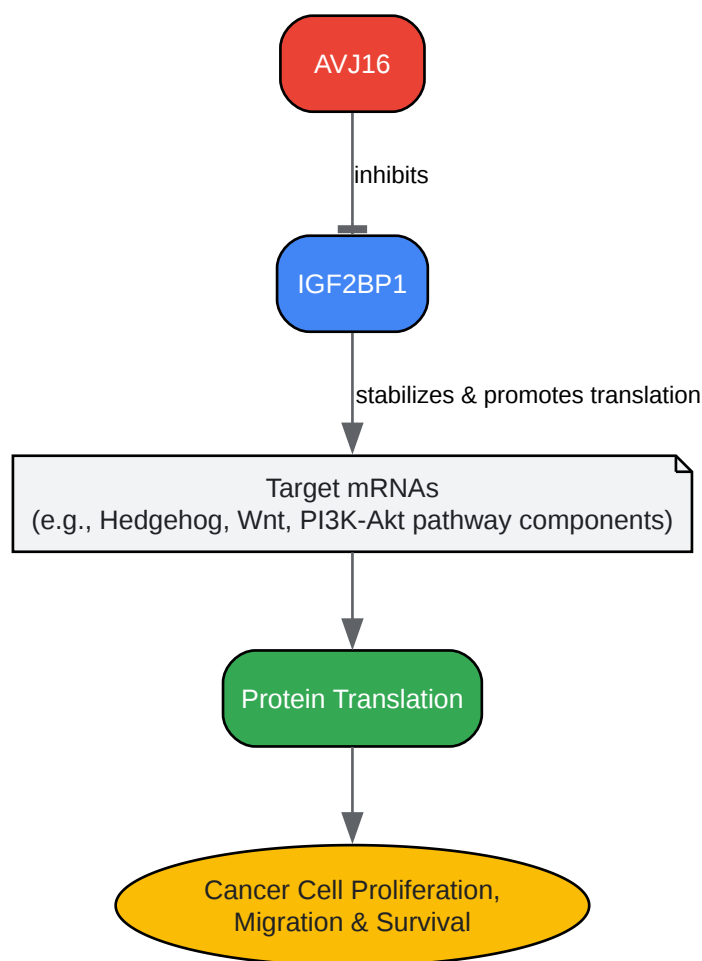
- **Wound Creation:** a. Once the cells have formed a confluent monolayer, use the IncuCyte® WoundMaker to create a uniform scratch (wound) in each well. b. Gently wash the wells with pre-warmed PBS to remove detached cells.
- **Compound Treatment:** a. Add 100 µL of complete medium containing the desired concentrations of **AVJ16** or vehicle control to each well.
- **Live-Cell Imaging and Analysis:** a. Place the plate in the IncuCyte® system. b. Acquire phase-contrast images of the wounds every 2 hours for 24-48 hours. c. Use the IncuCyte® software to measure the wound width or relative wound density over time.
- **Data Analysis:** a. Calculate the rate of wound closure for each condition. b. Determine the percent inhibition of migration for each **AVJ16** concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the **AVJ16** concentration and determine the IC50 value using non-linear regression.

Visualizations



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Caption: Experimental workflow for determining the IC50 of **AVJ16**.



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Caption: Simplified signaling pathway showing the mechanism of action of **AVJ16**.

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